Cyclohexanemethanol-d11 Cyclohexanemethanol-d11
Brand Name: Vulcanchem
CAS No.:
VCID: VC16619752
InChI: InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D
SMILES:
Molecular Formula: C7H14O
Molecular Weight: 125.25 g/mol

Cyclohexanemethanol-d11

CAS No.:

Cat. No.: VC16619752

Molecular Formula: C7H14O

Molecular Weight: 125.25 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanemethanol-d11 -

Specification

Molecular Formula C7H14O
Molecular Weight 125.25 g/mol
IUPAC Name (1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanol
Standard InChI InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2/i1D2,2D2,3D2,4D2,5D2,7D
Standard InChI Key VSSAZBXXNIABDN-BZNVDYMVSA-N
Isomeric SMILES [2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])CO)([2H])[2H])([2H])[2H])[2H]
Canonical SMILES C1CCC(CC1)CO

Introduction

Cyclohexanemethanol-d11, also known as cyclohexylmethanol-d11, is a deuterated compound used primarily in research settings. It is an alcohol with a molecular formula that includes deuterium (a heavier isotope of hydrogen) in place of some hydrogen atoms. This modification is crucial for isotopic labeling, allowing researchers to trace and understand complex chemical processes .

Synthesis Methods

The synthesis of cyclohexanemethanol-d11 can be achieved through several chemical routes. One common method involves the reduction of benzyl alcohol using deuterated hydrogen sources. This process typically requires heating at elevated temperatures (e.g., 100 °C) and pressures (e.g., 20 bar) to achieve high yields with minimal by-products.

Applications in Research

Cyclohexanemethanol-d11 is primarily used in research settings for isotopic labeling. This allows scientists to study chemical reactions and processes in detail, which is essential in both academic research and industrial applications. Its applications include:

  • Isotopic Labeling: Useful for tracing chemical pathways and understanding reaction mechanisms.

  • Analytical Chemistry: The deuterium substitution aids in distinguishing between different compounds in complex mixtures.

  • Synthetic Organic Chemistry: Participates in typical alcohol reactions, such as oxidation and esterification, facilitating the synthesis of more complex molecules.

Chemical Reactions

As an alcohol, cyclohexanemethanol-d11 can participate in various chemical reactions, including:

  • Oxidation: Converts to cyclohexanecarbaldehyde or further to cyclohexanecarboxylic acid.

  • Esterification: Forms esters with carboxylic acids.

  • Dehydration: Can form cyclohexene under appropriate conditions.

Safety and Handling

Cyclohexanemethanol-d11, like its non-deuterated counterpart, is considered a combustible liquid and may cause skin and eye irritation. It is classified under the GHS hazard criteria as a flammable liquid and skin irritant . Proper handling and storage are essential to minimize risks.

HazardClassificationPrecautions
FlammabilityFlammable Liquid 4Keep away from heat sources.
Skin IrritationSkin Irrit. 2Wear protective gloves.
Eye IrritationEye Irrit. 2AWear protective goggles.

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